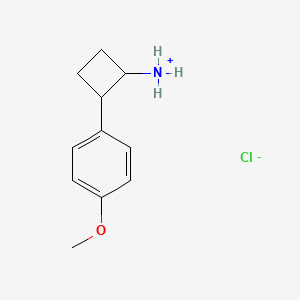![molecular formula C48H36N6 B12303507 5,6-Bis[4-(9,9-dimethyl-9,10-dihydroacridine)pheny]-2,3-dicyano-pyrazine CAS No. 1883400-34-7](/img/structure/B12303507.png)
5,6-Bis[4-(9,9-dimethyl-9,10-dihydroacridine)pheny]-2,3-dicyano-pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Bis[4-(9,9-dimethyl-9,10-dihydroacridine)pheny]-2,3-dicyano-pyrazine is a thermally activated delayed fluorescence (TADF) material. It is known for its application in organic light-emitting diodes (OLEDs) due to its high photoluminescence quantum yields and bipolar charge-transporting capability .
Preparation Methods
The synthesis of 5,6-Bis[4-(9,9-dimethyl-9,10-dihydroacridine)pheny]-2,3-dicyano-pyrazine involves several steps:
Methylation of Acridine: The initial step involves the methylation of acridine to form 9,9-dimethyl-9,10-dihydroacridine.
Formation of Intermediate Compounds: The intermediate compounds are synthesized through reactions involving acridine derivatives and other reagents.
Final Synthesis: The final compound is obtained by reacting the intermediate compounds under specific conditions.
Industrial production methods typically involve the use of high-purity reagents and controlled environments to ensure the quality and yield of the final product .
Chemical Reactions Analysis
5,6-Bis[4-(9,9-dimethyl-9,10-dihydroacridine)pheny]-2,3-dicyano-pyrazine undergoes various chemical reactions:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of functional groups in the compound, typically using halogenating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5,6-Bis[4-(9,9-dimethyl-9,10-dihydroacridine)pheny]-2,3-dicyano-pyrazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,6-Bis[4-(9,9-dimethyl-9,10-dihydroacridine)pheny]-2,3-dicyano-pyrazine involves thermally activated delayed fluorescence (TADF). This process allows the compound to emit light efficiently by utilizing both singlet and triplet excitons . The molecular targets and pathways involved include the reverse intersystem crossing (RISC) mechanism, which enables the conversion of triplet excitons to singlet excitons .
Comparison with Similar Compounds
5,6-Bis[4-(9,9-dimethyl-9,10-dihydroacridine)pheny]-2,3-dicyano-pyrazine is unique due to its high photoluminescence quantum yields and bipolar charge-transporting capability . Similar compounds include:
10,10′- (4,4′-Sulfonylbis (4,1-phenylene))bis (9,9-dimethyl-9,10-dihydroacridine): Known for its application in TADF-OLED devices.
10,10′- (5- (4,6-diphenyl-1,3,5-triazin-2-yl)-1,3-phenylene)bis (9,9-dimethyl-9,10-dihydroacridine): Another TADF emitter with high efficiency.
These compounds share similar properties but differ in their specific applications and efficiency .
Properties
CAS No. |
1883400-34-7 |
|---|---|
Molecular Formula |
C48H36N6 |
Molecular Weight |
696.8 g/mol |
IUPAC Name |
5,6-bis[4-(9,9-dimethylacridin-10-yl)phenyl]pyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C48H36N6/c1-47(2)35-13-5-9-17-41(35)53(42-18-10-6-14-36(42)47)33-25-21-31(22-26-33)45-46(52-40(30-50)39(29-49)51-45)32-23-27-34(28-24-32)54-43-19-11-7-15-37(43)48(3,4)38-16-8-12-20-44(38)54/h5-28H,1-4H3 |
InChI Key |
LNEPRUZQMSZVIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC=C(C=C4)C5=NC(=C(N=C5C6=CC=C(C=C6)N7C8=CC=CC=C8C(C9=CC=CC=C97)(C)C)C#N)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


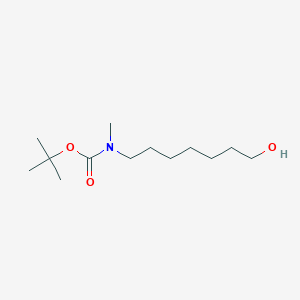
![7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one;hydroiodide](/img/structure/B12303457.png)
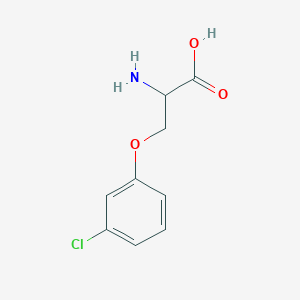
![tert-Butyl 2-(4-(methylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)piperidine-1-carboxylate](/img/structure/B12303472.png)

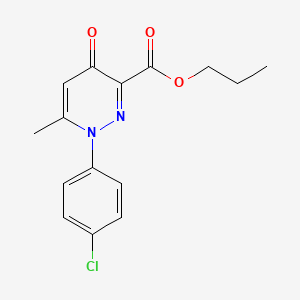

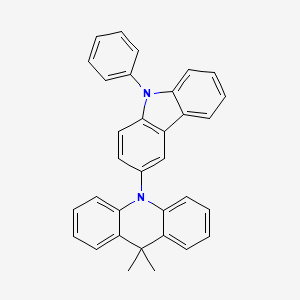
![17-(5,6-Dihydroxy-6-methylheptan-2-yl)-4,4,9,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B12303510.png)
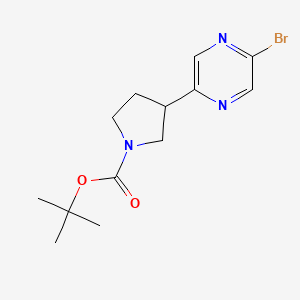
![(2S,3R,4S,5R,6R)-2-(4-ethenylphenoxy)-6-[[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyl-oxan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B12303524.png)
![28-(3,3-Dimethyloxiran-2-yl)-22-hydroxy-1,10,10,12,12,30,30,36-octamethyl-11,24,27,29,32-pentaoxa-3-azadecacyclo[17.17.0.02,17.04,16.07,15.09,13.022,36.023,25.023,33.026,31]hexatriaconta-2(17),4(16),5,7(15)-tetraen-8-one](/img/structure/B12303525.png)
